Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt
Overview
Description
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, also known as “Glycine Betaine” or “Betaine”, is an important organic compound that has been studied extensively in the past few decades. It is a naturally occurring compound found in many plants and animals and is used in laboratory experiments as an osmolyte, a compound that helps maintain osmotic balance. Betaine is a zwitterionic compound, meaning it has both a positive and a negative charge. This makes it ideal for use in a variety of applications, including in biochemical and physiological research.
Scientific Research Applications
Temperature-Dependent Dynamic Rearrangement
- Application : The compound undergoes a dynamic rearrangement in aqueous solution, specifically when heated above 65°C. This rearrangement involves a change in the coordination of carboxylates to a palladium(II) complex, which can lead to the formation of different isomers. This process has implications for understanding and manipulating metal-ligand interactions in various chemical contexts (Lin, Kortes, & Shepherd, 1997).
Palladium(II) Complexes Study
- Application : This compound forms complexes with palladium(II), which have been studied using nuclear magnetic resonance (NMR) methods. The understanding of these complexes is valuable in coordination chemistry and can have applications in catalysis and materials science (Kortes, Lin, Ward, & Shepherd, 2000).
Nutritional Studies
- Application : Glycine, as part of this compound, plays a role in nutrition. A study showed that when used as a dietary supplement, it did not significantly impact nitrogen balances in young adults, suggesting its potential use in nutritional supplements and studies related to amino acid metabolism (Watts, Tolbert, & Ruff, 1964).
Role in Osmotolerance
- Application : The compound, specifically glycine betaine, enhances osmotolerance in certain bacteria, like Listeria monocytogenes. This has implications for understanding microbial adaptation to environmental stresses, such as high salt concentrations (Sleator, Gahan, Abee, & Hill, 1999).
Synthesis of Fluorescent Amino Acids and Peptides
- Application : Derivatives of glycine have been used in synthesizing fluorescence-labeled amino acids and peptides. This application is significant in biochemical and medical research, particularly in protein labeling and tracking (Mega, Hamazume, & Ikenaka, 1988).
Enhancing Stress Tolerance in Plants
- Application : Exogenous application of glycine betaine, a derivative, can improve salt stress tolerance in cotton seedlings. This research provides insights for agricultural practices to enhance crop resilience against environmental stresses (Hamani et al., 2021).
Interaction with Squaric Acid
- Application : Studies of glycine derivatives' interactions with squaric acid reveal insights into hydrogen bonding and molecular structure. This knowledge is crucial for developing better pharmaceuticals and understanding biological processes (Anioła et al., 2014).
Protein Engineering
- Application : Understanding how glycine derivatives interact in biological systems aids in protein engineering, especially in developing resistance to herbicides like glyphosate. This research is critical for biotechnology and agricultural science (Pollegioni, Schonbrunn, & Siehl, 2011).
Study of Non-Enzymic Browning
- Application : Glycine's reaction with sugars like D-glucose has implications for understanding non-enzymic browning in food science. This knowledge can be applied in food processing and preservation (Anet, 1959).
properties
IUPAC Name |
diazanium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQODXQIAJFKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027813 | |
Record name | Diammonium dihydrogen ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White powder; [Acros Organics MSDS] | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diammonium EDTA | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20552 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt | |
CAS RN |
20824-56-0 | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diammonium dihydrogen ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diammonium dihydrogen ethylenediaminetetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.